molecular formula C16H14OS B127815 4-Isopropylthioxanthone CAS No. 83846-86-0

4-Isopropylthioxanthone

Cat. No.: B127815
CAS No.: 83846-86-0
M. Wt: 254.3 g/mol
InChI Key: IKVYHNPVKUNCJM-UHFFFAOYSA-N
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Description

4-Isopropylthioxanthone is an organic compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is widely used as a photoinitiator in various industrial applications, particularly in the field of UV curing of inks and coatings .

Mechanism of Action

Target of Action

4-Isopropylthioxanthone (4-ITX) is primarily used as a photoinitiator in photochemistry . Its primary targets are the molecules that it interacts with during photochemical reactions, such as in the polymerization of acrylates .

Mode of Action

The mode of action of 4-ITX involves the absorption of light, which excites the molecule and leads to the formation of an excited triplet state . This excited state can undergo reduction to form a radical anion . This radical anion can then reduce metal species, such as Ni(II), to their zero oxidation state . The process regenerates the 4-ITX, allowing it to participate in further reactions .

Biochemical Pathways

The biochemical pathways affected by 4-ITX primarily involve photochemical reactions. The compound plays a unique role in these reactions due to its high triplet energy and relatively long triplet lifetime . It can participate in merger reactions with metal complexes, leading to various downstream effects, such as the polymerization of acrylates .

Result of Action

The result of 4-ITX’s action is the initiation of photochemical reactions. It serves as a mediator in these reactions, particularly in polymerization reactions and organic transformations . The compound’s ability to form a radical anion and reduce metal species enables it to drive these reactions forward .

Action Environment

The action of 4-ITX is influenced by environmental factors such as light exposure and the presence of other reactants. For instance, the compound’s photoinitiator activity requires light, and its efficacy in driving reactions forward depends on the presence of suitable reactants . Additionally, the stability of 4-ITX may be affected by factors such as temperature and pH, although specific data on these influences is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylthioxanthone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thioxanthone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylthioxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

4-Isopropylthioxanthone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Isopropylthioxanthone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Its high efficiency as a photoinitiator and its ability to generate reactive species under UV light make it particularly valuable in industrial applications .

Properties

IUPAC Name

4-propan-2-ylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVYHNPVKUNCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868761
Record name 9H-Thioxanthen-9-one, 4-(1-methylethyl)-
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-86-0
Record name 4-Isopropylthioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylthioxanthone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Thioxanthen-9-one, 4-(1-methylethyl)-
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Record name 9H-Thioxanthen-9-one, 4-(1-methylethyl)-
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Record name 4-isopropyl-9H-thioxanthen-9-one
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Record name 4-Isopropylthioxanthone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the endocrine-disrupting effects of 4-isopropylthioxanthone (4-ITX) and related compounds?

A: Research indicates that 4-ITX, along with other thioxanthone derivatives like 2-isopropylthioxanthone (2-ITX) and 2,4-diethylthioxanthone (2,4-diethyl-TX), exhibits antiandrogenic and antiestrogenic activities. These compounds can interfere with steroidogenesis, impacting the production of hormones like 17ß-estradiol, estrone, androgens, pregnenolone, and progesterone in human H295R adrenocarcinoma cells. [] This disruption is linked to the upregulation of specific steroidogenic genes, including CYP19A1, which encodes for aromatase. []

Q2: How does 4-ITX compare to other thioxanthone derivatives in terms of cytotoxicity?

A: While the cytotoxicity of various thioxanthone derivatives, including 4-ITX, has been studied in isolated rat hepatocytes, 2,4-diethylthioxanthone (DETX) demonstrates the most potent toxic effects. [] This toxicity is attributed to mitochondrial failure, depletion of cellular glutathione (GSH), and the induction of reactive oxygen species (ROS). []

Q3: Can the cytotoxic effects of DETX be mitigated, and if so, how?

A: Studies show that pretreatment with fructose or N-acetyl-l-cysteine (NAC) can partially ameliorate DETX-induced cytotoxicity in rat hepatocytes. [] Fructose helps to maintain cellular ATP levels by providing an alternative energy source during mitochondrial dysfunction, while NAC acts as an antioxidant, mitigating GSH loss and ROS formation. []

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